molecular formula C5H4ClN3O4 B494487 (4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid CAS No. 910561-03-4

(4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid

Cat. No. B494487
CAS RN: 910561-03-4
M. Wt: 205.55g/mol
InChI Key: UFSKQIACMFKXSG-UHFFFAOYSA-N
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Description

Pyrazole and imidazole are both five-membered heterocyclic compounds. They contain two nitrogen atoms, one of which bears a hydrogen atom (pyrrole type nitrogen), and the other is a pyridine type nitrogen . These compounds are known for their broad range of chemical and biological properties .


Synthesis Analysis

The synthesis of pyrazole derivatives often involves reactions of chalcones with binucleophiles . For example, Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes was used for the preparation of pyridylchalcones .


Molecular Structure Analysis

The molecular structure of pyrazole and imidazole compounds is characterized by a five-membered ring with two adjacent nitrogen atoms. One nitrogen atom bears a hydrogen atom, and the other is a pyridine type nitrogen .


Chemical Reactions Analysis

Pyrazole derivatives can be synthesized through various chemical reactions. For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as a “CNN” building block to terminal alkynes provides pyrazoles .


Physical And Chemical Properties Analysis

Pyrazole and imidazole compounds are generally soluble in water and other polar solvents . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety, such as “(4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid”, have been recognized for their potent antileishmanial and antimalarial activities. A study highlighted the synthesis of hydrazine-coupled pyrazoles and their structural verification through various techniques. The potent in vitro antipromastigote activity of these compounds was justified through molecular simulation studies, indicating a desirable fitting pattern in the active site characterized by lower binding free energy .

Neural Transmission Enhancement

Pyrazoline derivatives, which are closely related to pyrazole-bearing compounds, have been studied for their role in acetylcholine release at cholinergic synapses in vertebrates. This process is crucial for the transmission of neural pulses to post-cholinergic synapses, suggesting potential applications in enhancing neural transmission .

Synthesis Strategies and Heterocycle Production

Efforts have been made to produce new heterocycles using pyrazole scaffolds. For instance, reactions involving acryloyl chloride derivatives of pyrazoles with various mono- and binucleophiles have been explored. These synthesis strategies open up avenues for creating diverse heterocyclic compounds with potential applications across different fields of chemistry and pharmacology .

Preparation of Pyridylchalcones

The Claisen–Schmidt-type aldol-crotonic condensation has been employed to prepare pyridylchalcones using derivatives of 3-acetyl-5-nitropyridine with various aromatic aldehydes. Subsequent cyclization with hydrazine hydrate in acetic acid yields N-acetyl derivatives of 4,5-dihydro-1H-pyrazole. These synthetic routes offer pathways for developing novel compounds with potential therapeutic or material science applications .

Future Directions

The future directions in the research of pyrazole and imidazole compounds could involve the development of new synthetic routes and the exploration of their potential applications in various fields, including medicine and material science .

properties

IUPAC Name

2-(4-chloro-3-nitropyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClN3O4/c6-3-1-8(2-4(10)11)7-5(3)9(12)13/h1H,2H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFSKQIACMFKXSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-chloro-3-nitro-1H-pyrazol-1-yl)acetic acid

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